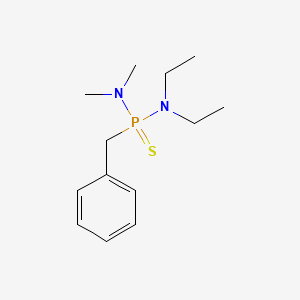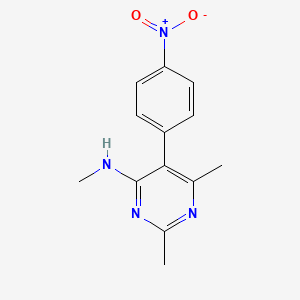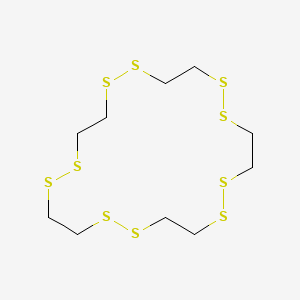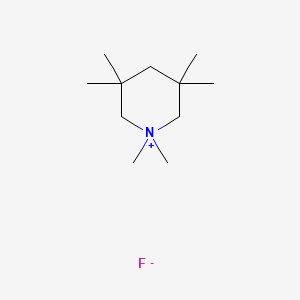![molecular formula C32H30O2 B14269463 9,10-Bis[(2-ethylphenoxy)methyl]anthracene CAS No. 189638-76-4](/img/structure/B14269463.png)
9,10-Bis[(2-ethylphenoxy)methyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are widely studied for their applications in organic electronics, photochemistry, and materials science. This compound is characterized by the presence of two 2-ethylphenoxy groups attached to the 9 and 10 positions of the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene typically involves the reaction of anthracene with 2-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of base catalysts like potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[(2-ethylphenoxy)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the anthracene core.
Applications De Recherche Scientifique
9,10-Bis[(2-ethylphenoxy)methyl]anthracene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene involves its interaction with molecular targets through its anthracene core. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Its fluorescence properties are attributed to the conjugated system of the anthracene core, which allows for efficient absorption and emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescent applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photochemistry.
Uniqueness
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is unique due to the presence of the 2-ethylphenoxy groups, which impart distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and electronic properties.
Propriétés
Numéro CAS |
189638-76-4 |
|---|---|
Formule moléculaire |
C32H30O2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
9,10-bis[(2-ethylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C32H30O2/c1-3-23-13-5-11-19-31(23)33-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-34-32-20-12-6-14-24(32)4-2/h5-20H,3-4,21-22H2,1-2H3 |
Clé InChI |
AMQBAZNOYMOHLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)



![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)

![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
